molecular formula C20H22N2O4S B353132 Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-57-8

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353132
CAS No.: 919975-57-8
M. Wt: 386.5g/mol
InChI Key: FZTOEMVTWXIAGK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the ethylthio and methoxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-methoxyphenoxy)acetate: This compound shares the methoxyphenoxy group but lacks the benzimidazole and ethylthio groups.

    Ethyl (2-methylphenoxy)acetate: This compound has a similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-16-9-5-4-8-15(16)21-20(22)27-13-12-26-18-11-7-6-10-17(18)24-2/h4-11H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOEMVTWXIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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